2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a piperidine ring, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and chlorophenyl compounds. Examples include:
- 2-(2-chlorophenyl)-N-(1-(2-hydroxyethyl)piperidin-4-yl)acetamide
- 2-(2-chlorophenyl)-N-(1-(2-ethoxyethyl)piperidin-4-yl)acetamide
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyethyl group, in particular, may influence its solubility, reactivity, and interactions with biological molecules.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-14(7-9-19)18-16(20)12-13-4-2-3-5-15(13)17/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLGTPDXECTAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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